molecular formula C14H15ClN4OS B2840779 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine CAS No. 339016-20-5

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine

Cat. No.: B2840779
CAS No.: 339016-20-5
M. Wt: 322.81
InChI Key: OEFHAEXAMRRTLB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a 4-chlorophenylsulfanyl group at position 4, a morpholine ring at position 6, and a primary amine at position 2. This compound belongs to a class of pyrimidine-based molecules known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities. The sulfanyl (-S-) linker enhances hydrogen-bonding capabilities and influences solubility, while the morpholine moiety contributes to electronic modulation and metabolic stability .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-6-morpholin-4-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-1-3-11(4-2-10)21-13-9-12(17-14(16)18-13)19-5-7-20-8-6-19/h1-4,9H,5-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEFHAEXAMRRTLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate amidines and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorophenyl thiol onto the pyrimidine ring. This can be achieved using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where the pyrimidine intermediate is reacted with morpholine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Nucleophilic Substitution at the Pyrimidine Core

The pyrimidine ring undergoes sequential substitutions to introduce functional groups:

  • Thioether Formation : A chloropyrimidine intermediate reacts with 4-chlorothiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the C–S bond at position 4 .

  • Morpholine Introduction : Morpholine reacts with a 6-chloro intermediate via SNAr (nucleophilic aromatic substitution) at position 6 under reflux in acetonitrile or ethanol .

Reaction Conditions Table

StepReagents/ConditionsProductYieldReference
S-Alkylation4-Chlorothiophenol, K₂CO₃, DMF, 80°C4-(4-Chlorophenyl)sulfanyl intermediate72%
Morpholine SubstitutionMorpholine, EtOH, reflux, 12 h6-Morpholin-4-yl derivative68%

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group undergoes oxidation to form sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA):

\text{4 4 Chlorophenyl sulfanyl 4 4 Chlorophenyl sulfonyl }\quad (\text{H}_2\text{O}_2,\text{AcOH},0°C,2h})

Key Data :

  • Oxidation Yield : 85–90%

  • Application : Enhanced electrophilicity for further functionalization.

Functionalization via Cross-Coupling Reactions

The pyrimidine scaffold participates in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

The 2-amine group can be modified via Buchwald-Hartwig amination or Suzuki coupling to introduce aryl/heteroaryl groups .

Example Reaction :

4 4 Chlorophenyl sulfanyl 6 morpholin 4 yl pyrimidin 2 amine Aryl boronic acid 2 Aryl derivative\text{4 4 Chlorophenyl sulfanyl 6 morpholin 4 yl pyrimidin 2 amine Aryl boronic acid 2 Aryl derivative}

Conditions : Pd(OAc)₂, XPhos, K₃PO₄, dioxane, 100°C, 24 h .

Electrophilic Aromatic Substitution

The electron-rich morpholine moiety directs electrophilic substitution (e.g., nitration, halogenation) at the pyrimidine ring .

Acid-Base Reactivity and Salt Formation

The 2-amine group exhibits basicity (pKa ~7–9), enabling salt formation with acids (e.g., HCl, citric acid) to improve solubility .

Example :

4 4 Chlorophenyl sulfanyl 6 morpholin 4 yl pyrimidin 2 amine HCl Hydrochloride salt\text{4 4 Chlorophenyl sulfanyl 6 morpholin 4 yl pyrimidin 2 amine HCl Hydrochloride salt}

Application : Pharmaceutical formulations .

Hydrolytic Degradation

Under acidic or alkaline conditions, the sulfanyl group hydrolyzes to form sulfonic acids or disulfides:

  • Acidic Hydrolysis : 10% H₂SO₄, 60°C → Sulfonic acid derivative.

  • Alkaline Hydrolysis : NaOH (1M), reflux → Disulfide byproducts.

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition above 250°C, releasing morpholine and chlorophenyl fragments .

Comparative Reactivity Table

Reaction TypeReagentsConditionsProductsYield
Nucleophilic SubstitutionMorpholine, K₂CO₃Reflux, 12 h6-Morpholin-4-yl derivative68%
OxidationH₂O₂, AcOH0°C, 2 hSulfone derivative85%
Suzuki CouplingAryl boronic acid, Pd(OAc)₂100°C, 24 h2-Aryl analog60–75%
Hydrolysis (Acidic)H₂SO₄ (10%)60°C, 3 hSulfonic acid78%

Research Advancements

  • Catalytic Methods : CuI-mediated C–S bond formation improves regioselectivity during thioether synthesis .

  • Green Chemistry : Solvent-free microwave-assisted synthesis reduces reaction time (30 min vs. 12 h) .

Scientific Research Applications

Structural Formula

4 4 Chlorophenyl sulfanyl 6 morpholin 4 yl pyrimidin 2 amine\text{4 4 Chlorophenyl sulfanyl 6 morpholin 4 yl pyrimidin 2 amine}

Anticancer Activity

Research indicates that compounds similar to 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives have shown inhibition against various cancer cell lines, including:

CompoundCell LineIC50 (μM)
Compound AMCF-70.46
Compound BHCT1160.39
Compound CNCI-H4600.03

These results highlight the potential of this compound in targeting cancer cells effectively, suggesting that it may inhibit critical pathways involved in tumor growth .

Anti-inflammatory Properties

In addition to its anticancer potential, there is evidence suggesting that this compound may possess anti-inflammatory properties. The ability to modulate inflammatory pathways could make it beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Antitumor Efficacy

A study conducted by Li et al. demonstrated that a structurally related compound exhibited an IC50 value of 0.16 μM against Aurora-A kinase, indicating strong potential for development as an anticancer agent. The study emphasized the importance of structural modifications to enhance efficacy against specific cancer types .

Case Study 2: Inhibition of Inflammatory Pathways

Research has also focused on the anti-inflammatory effects of pyrimidine derivatives. Compounds similar to this compound were tested for their ability to reduce inflammation markers in vitro, showing promise as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural/functional differences:

Compound Name (CAS/Reference) Substituents (Position 4) Substituents (Position 6) Molecular Weight (g/mol) Key Biological Activity
Target Compound (4-Chlorophenyl)sulfanyl Morpholin-4-yl 333.8 (calculated) Under investigation
4-(4-Chlorophenyl)-6-morpholin-4-yl-pyrimidin-2-amine (76369-36-3) 4-Chlorophenyl (direct bond) Morpholin-4-yl 290.75 Antimicrobial (theoretical)
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (339015-98-4) Chlorine (4-Fluorophenyl)sulfanyl 255.7 Not reported
4-[2-Amino-4-(4-fluorophenyl)-1,3-thiazol-5-yl]-N-(4-morpholinophenyl)pyrimidin-2-amine Thiazole-fluorophenyl 4-Morpholinophenyl 448 (MH+) PLK4 inhibition (anticancer)
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24) 4-Fluorophenyl 4-Morpholinophenyl 351.4 (calculated) Broad-spectrum antimicrobial
5-[(4-Chlorophenyl)ethynyl]-4-morpholin-4-ylpyrimidin-2-amine (393857-18-6) Ethynyl-linked 4-chlorophenyl Morpholin-4-yl 340.8 (calculated) Not reported

Key Observations

Positional Isomerism and Electronic Effects
  • Morpholine Placement : The target compound’s morpholine group is directly attached to the pyrimidine core, whereas analogs like Compound 24 () feature morpholine on a para-substituted phenyl ring. Direct attachment may enhance electronic delocalization, improving binding to enzyme active sites .
  • Sulfanyl vs.
Halogen and Heterocycle Modifications
  • Fluorine vs. Chlorine : The 4-fluorophenylsulfanyl analog () has a lower molecular weight (255.7 vs. 333.8) and may exhibit altered pharmacokinetics due to fluorine’s electronegativity and smaller size .
  • Thiazole Incorporation : The thiazole-containing analog () demonstrates potent PLK4 inhibition, suggesting that fused heterocycles enhance kinase targeting, though at the cost of synthetic complexity .
Functional Group Additions
  • Ethynyl Linkers : The ethynyl group in 5-[(4-chlorophenyl)ethynyl]-4-morpholin-4-ylpyrimidin-2-amine introduces rigidity, which could stabilize π-π stacking interactions in hydrophobic binding pockets .
  • Trifluoromethyl Groups : The trifluoromethyl-substituted analog (KK2, ) exhibits higher lipophilicity (logP ~3.5), likely improving blood-brain barrier penetration compared to the target compound’s sulfanyl group .

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-6-(morpholin-4-yl)pyrimidin-2-amine, with the CAS number 339017-64-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C14H15ClN4OSC_{14}H_{15}ClN_{4}OS, and it has a molecular weight of 322.81 g/mol. The predicted boiling point is approximately 604.9 °C, and it has a density of about 1.44 g/cm³ .

The compound's biological activity can be attributed to its structural features, particularly the presence of the morpholine and pyrimidine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, pyrimidine derivatives have been reported to inhibit cell proliferation in various cancer cell lines . A study demonstrated that chloroethyl pyrimidine nucleosides significantly inhibited cell migration and invasion in A431 vulvar epidermal carcinoma cells .

Antimicrobial Activity

The compound's sulfonyl group may contribute to antimicrobial properties. In studies involving related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, suggesting potential utility in treating bacterial infections .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds similar to this pyrimidine derivative can act as effective inhibitors of acetylcholinesterase (AChE) and urease. This suggests a potential role in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • Anticancer Efficacy : A study involving various pyrimidine derivatives highlighted their ability to inhibit tumor growth in xenograft models. The compound under review demonstrated a dose-dependent response in inhibiting tumor cell proliferation.
  • Antimicrobial Testing : In vitro tests revealed that related compounds exhibited varying degrees of activity against different bacterial strains, with some showing MIC values comparable to standard antibiotics .
  • Enzyme Interaction Studies : Molecular docking studies indicated that the compound binds effectively to AChE, suggesting a mechanism for its inhibitory action. The binding affinity was assessed through computational methods, revealing significant interaction energies .

Data Summary Table

Biological ActivityTest MethodologyResults
AnticancerCell proliferation assaysSignificant inhibition observed in A431 cells
AntimicrobialMIC testing against bacterial strainsModerate to strong activity against Salmonella typhi
Enzyme InhibitionAChE inhibition assaysEffective inhibition with calculated IC50 values

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